

Synthesis of N-Methylmescaline from 3,4,5trimethoxybenzoyl chloride

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Compound of Interest

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Synthesis of N-Methylmescaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylmescaline, a naturally occurring psychedelic protoalkaloid, starting from 3,4,5-trimethoxybenzoyl chloride. The synthesis is a multi-step process involving the formation of key intermediates, including 3,4,5-trimethoxybenzaldehyde and mescaline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and reproducibility in a research and development setting.

Synthetic Pathway Overview

The synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride can be conceptually divided into four primary stages:

• Reduction of the Acid Chloride: The initial step involves the selective reduction of 3,4,5-trimethoxybenzoyl chloride to the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. The Rosenmund reduction is a classic and effective method for this transformation.



- Carbon-Carbon Bond Formation: The resulting aldehyde undergoes a condensation reaction with nitromethane in a Henry reaction to form β-nitro-3,4,5-trimethoxystyrene. This reaction extends the carbon chain, which is crucial for forming the phenethylamine backbone.
- Reduction of the Nitro Group: The nitro group of the β-nitrostyrene derivative is then reduced to a primary amine to yield mescaline (3,4,5-trimethoxyphenethylamine). A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this step.
- N-Methylation: The final step involves the methylation of the primary amine of mescaline to produce the target molecule, N-Methylmescaline. The Eschweiler-Clarke reaction provides a direct and efficient method for this N-methylation.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data on reagents, reaction conditions, and yields.

Step 1: Rosenmund Reduction of 3,4,5-trimethoxybenzoyl chloride

This step focuses on the selective reduction of the acid chloride to an aldehyde. Over-reduction to the corresponding alcohol is a potential side reaction that is minimized by using a poisoned catalyst.[1]

Experimental Protocol:

A mixture of 3,4,5-trimethoxybenzoyl chloride, a poisoned palladium catalyst (e.g., palladium on barium sulfate), and a hydrogen source are reacted in an appropriate solvent like xylene or toluene.[2] The reaction is typically carried out under a hydrogen atmosphere. The use of a regulator, such as quinoline-sulfur, is crucial to deactivate the catalyst towards the aldehyde product, thus preventing further reduction.[1]



Reagent/Parameter	Quantity/Value	Source
3,4,5-trimethoxybenzoyl chloride	1 mole	[3]
Palladium on Barium Sulfate (5%)	Varies	[1]
Hydrogen	Excess	[3]
Solvent (e.g., Xylene)	Sufficient for dissolution	[3]
Regulator (e.g., Quinoline- Sulfur)	Catalytic amount	[1]
Yield	>50% (typically 80-90%)	[1]

Step 2: Henry Reaction of 3,4,5-trimethoxybenzaldehyde with Nitromethane

This reaction, also known as a nitroaldol reaction, forms a new carbon-carbon bond. The initial β -hydroxy nitro compound tends to dehydrate under the reaction conditions to yield the nitroalkene.[4]

Experimental Protocol:

3,4,5-trimethoxybenzaldehyde is reacted with nitromethane in the presence of a base catalyst. While various bases can be used, primary amines like cyclohexylamine in a solvent such as glacial acetic acid have been reported to give good yields.[5] The reaction mixture is typically heated to drive the condensation and subsequent dehydration.



Reagent/Parameter	Quantity/Value	Source
3,4,5-trimethoxybenzaldehyde	1 mole	[5]
Nitromethane	Excess	[5]
Catalyst (e.g., Cyclohexylamine)	Catalytic amount	[5]
Solvent (e.g., Glacial Acetic Acid)	Sufficient for dissolution	[5]
Temperature	95°C	[5]
Yield	Good	[5]

Step 3: Reduction of β -nitro-3,4,5-trimethoxystyrene to Mescaline

This step involves the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LAH) is a common reagent for this transformation, although other methods exist.[6][7]

Experimental Protocol:

β-nitro-3,4,5-trimethoxystyrene is added to a suspension of lithium aluminum hydride in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere due to the reactivity of LAH. The reaction mixture is then quenched, and the product is isolated.

Reagent/Parameter	Quantity/Value	Source
β-nitro-3,4,5-trimethoxystyrene	1 mole	[6]
Lithium Aluminum Hydride (LAH)	Excess	[6]
Solvent (e.g., Dry Diethyl Ether)	Sufficient for suspension	[6]
Yield	Up to 60%	[7]



An alternative, one-pot procedure using sodium borohydride and copper(II) chloride has been reported for the reduction of β -nitrostyrenes to phenethylamines, with yields ranging from 62-83%.[7][8]

Step 4: Eschweiler-Clarke N-Methylation of Mescaline

The final step is the methylation of the primary amine of mescaline. The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[9][10]

Experimental Protocol:

Mescaline is treated with an excess of formaldehyde and formic acid. The reaction mixture is heated, typically near boiling, to facilitate the formation of an intermediate iminium ion, which is then reduced by formic acid to yield N-Methylmescaline.[9]

Reagent/Parameter	Quantity/Value	Source
Mescaline	1 mole	[9]
Formaldehyde	Excess	[9]
Formic Acid	Excess	[9]
Temperature	~100°C	[9]
Yield	High (typically)	[9]

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of N-Methylmescaline.





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Caption: Synthetic workflow for N-Methylmescaline.

Conclusion

The synthesis of N-Methylmescaline from 3,4,5-trimethoxybenzoyl chloride is a well-established, albeit multi-step, process. This guide provides a detailed framework for researchers and scientists, outlining the key transformations and providing specific experimental conditions and expected yields. Careful execution of each step, particularly the control of catalyst activity in the Rosenmund reduction and the handling of reactive reagents like LAH, is critical for a successful synthesis. The presented workflow and data serve as a valuable resource for the laboratory-scale preparation of N-Methylmescaline for further research and development.

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